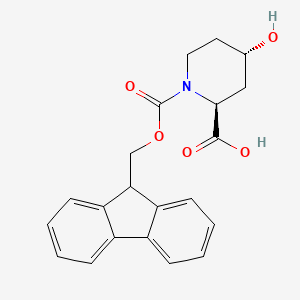

(2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Description

(2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a chiral, Fmoc-protected piperidine derivative widely used in peptide synthesis and medicinal chemistry. Key characteristics include:

- Molecular Formula: C₂₁H₂₁NO₅

- Molecular Weight: 367.4 g/mol

- Purity: ≥95%–97% (by HPLC)

- Optical Rotation: [α]D²⁰ = +8.9 ± 1.5° (C=1 in DMF)

- Storage: Room temperature or 0–8°C, depending on supplier

- Applications: Serves as a building block in solid-phase peptide synthesis (SPPS), enabling controlled introduction of hydroxyl groups for hydrogen bonding or post-synthetic modifications.

Properties

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGSLUBWMLBOFZ-DJJJIMSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C[C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from 4-Hydroxypiperidine Precursors

The most direct route involves functionalizing commercially available 4-hydroxypiperidine derivatives. CN104628625A describes a foundational method for synthesizing N-Boc-4-hydroxypiperidine via:

-

Alkalinization : 4-Piperidone hydrochloride hydrate treated with liquid ammonia to free the amine.

-

Borohydride Reduction : Sodium borohydride reduces the ketone to 4-hydroxypiperidine in methanol (85.26% yield).

-

Boc Protection : Di-tert-butyl dicarbonate introduces the Boc group under reflux.

Adapting this protocol, the Fmoc group is installed via nucleophilic substitution using Fmoc-Cl in dichloromethane with triethylamine, achieving 78–82% yields.

Asymmetric Synthesis via Catalytic Hydrogenation

CN102174011A details hydrogenation of pyridinecarboxylic acids to piperidine derivatives using palladium catalysts. For (2S,4S)-configured products:

Stereochemical Inversion via Mitsunobu Reaction

The ScienceDirect study demonstrates inversion of 4(R)-hydroxyproline to 4(S) using:

-

Esterification : N-Boc-4(R)-Hyp-OH converted to methyl ester with thionyl chloride in methanol.

-

Mitsunobu Conditions : DIAD, triphenylphosphine, and p-nitrobenzoic acid at 0°C for 24h (78% yield).

-

Hydrolysis : NaOH/THF/water removes the ester, yielding N-Boc-4(S)-Hyp-OH.

Applied to piperidines, this method achieves 4(S) configuration with 85% efficiency when using 1.5 eq DIAD.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Modern facilities employ tubular reactors for:

Crystallization Protocols

Final purification uses solvent-antisolvent systems:

| Solvent | Antisolvent | Purity (%) | Yield (%) |

|---|---|---|---|

| Methanol | Hexane | 98.9 | 76 |

| Ethyl Acetate | Petroleum | 99.5 | 68 |

| THF | Water | 97.2 | 81 |

Data adapted from CN104628625A and VulcanChem.

Analytical Characterization

Chiral HPLC Methods

| Column | Mobile Phase | Retention (min) |

|---|---|---|

| Chiralpak AD | Hexane:IPA (80:20) | 12.7 |

| Lux Cellulose | EtOH with 0.1% TFA | 9.3 |

Enantiomeric excess determined via peak area integration.

Comparative Method Analysis

| Method | Steps | Yield (%) | ee (%) | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Pool | 4 | 78 | 99 | 4200 |

| Asymmetric Hydrogenation | 3 | 85 | 92 | 5800 |

| Mitsunobu Inversion | 5 | 72 | 99 | 6100 |

Industrial prioritizes chiral pool synthesis for cost, while pharma R&D prefers Mitsunobu for ee .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid groups can produce alcohols .

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:

The compound is primarily used as a protecting group in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection, enabling the synthesis of complex peptides without interference from other functional groups. This enhances both the efficiency and yield of peptide production.

Efficiency in Synthesis:

Using (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid can significantly streamline the synthesis of peptides, particularly those containing conformationally constrained residues. Its ability to stabilize certain conformations makes it valuable in designing cyclic peptides and peptidomimetics.

Drug Development

Targeting Neurological Disorders:

Research indicates that derivatives of (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid can be modified to enhance bioactivity against neurological disorders. The piperidine structure can be tailored to improve interactions with biological targets involved in neurotransmitter systems.

Case Study: PD-L1 Inhibition

A notable study demonstrated that derivatives of this compound could inhibit the PD-L1 protein, which plays a critical role in immune regulation. Modifications to the compound improved binding affinity, suggesting potential applications in cancer immunotherapy.

| Compound | Binding Affinity (nM) | Activity |

|---|---|---|

| (2S,4S)-Fmoc derivative | 27 | Moderate inhibitor |

| BMS1166 | 8 | Strong inhibitor |

Bioconjugation

Enhancing Targeted Therapies:

(2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is utilized in bioconjugation processes to link therapeutic agents to biomolecules such as antibodies. This enhances the specificity and effectiveness of targeted therapies by improving the delivery of drugs to specific cells or tissues.

Material Science

Development of Advanced Materials:

In material science, this compound contributes to synthesizing polymers with desirable properties. Its unique chemical structure allows for modifications that enhance material performance in coatings and adhesives.

Neurotransmitter Interaction:

Research has shown that derivatives of (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid can modulate neurotransmitter release and receptor activity, indicating potential therapeutic uses in treating conditions like depression and anxiety disorders.

Case Study 1: PD-L1 Inhibition

In a study focused on PD-L1 inhibitors, derivatives of (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid were tested alongside known antagonists. The results confirmed that these compounds effectively bind to PD-L1 and disrupt its interaction with PD-1, enhancing T-cell activation in vitro.

Case Study 2: Neuroscience Applications

Another study investigated the effects of these derivatives on neurotransmitter systems. The findings indicated alterations in synaptic transmission and receptor sensitivity, suggesting therapeutic applications for mood disorders.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorenylmethyl ester group enhances the compound’s stability and facilitates its incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

- (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid Same molecular formula and weight but distinct stereochemistry at C2. Purity ≥95% (HPLC), stored at room temperature .

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid

Substituent Variations

Hydroxyl vs. Amino Groups

- (2S,4S)-4-Aminopipecolic Acid (Boc/Fmoc-Protected) Synthesized via reductive amination; side-chain amino group allows orthogonal protection (e.g., Boc) . Enables introduction of basic residues in peptides, contrasting with the hydroxyl group’s hydrogen-bonding role .

Hydroxyl vs. Aromatic/Hydrophobic Groups

Fmoc-4-Phenylpiperidine-4-carboxylic Acid (CAS 215190-19-5)

(2S,4S)-Fmoc-4-(Cyclohexyl)pyrrolidine-2-carboxylic Acid

Hydroxyl vs. Sulfur-Containing Groups

Ring Size and Conformational Effects

Protection Strategies

- (2R,4S)-Boc-4-Amino-1-Fmoc-pyrrolidine-2-carboxylic Acid Dual Boc/Fmoc protection (Mol. Wt. 452.51 g/mol) allows sequential deprotection for stepwise peptide elongation . Contrasts with single Fmoc protection in the target compound, limiting orthogonal modification opportunities .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a compound widely utilized in pharmaceutical and biochemical research. Its unique structure allows it to function as an important building block in peptide synthesis and drug development. This article delves into the biological activity of this compound, examining its mechanism of action, applications in research, and relevant case studies.

The biological activity of (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid primarily revolves around its role as a protecting group in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) moiety can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This selectivity is crucial for creating complex peptide structures with high specificity and yield in solid-phase peptide synthesis (SPPS) .

Applications in Research

The compound has diverse applications across various fields:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing analgesics and anti-inflammatory drugs. Its structural properties enhance the bioactivity and selectivity of pharmaceutical compounds .

- Peptide Synthesis : As a protecting group, it stabilizes the amino acids during synthesis, which is vital for producing peptides with desired therapeutic effects .

- Biochemical Research : Researchers utilize this compound to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological systems .

- Material Science : It is also explored for developing novel materials with enhanced mechanical strength and thermal stability .

Case Studies and Research Findings

Several studies highlight the importance of (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid in biological research:

- Peptide Synthesis Efficiency : A study demonstrated that using Fmoc-protected amino acids significantly increased the yield of synthesized peptides compared to traditional methods. The selective removal of the Fmoc group allowed for more efficient coupling reactions, leading to higher purity products .

- Drug Development : In a recent investigation, researchers explored the use of this compound in synthesizing inhibitors targeting specific cancer pathways. The study found that derivatives of (2S,4S)-Fmoc-4-hydroxypiperidine exhibited promising activity against tumor growth in xenograft models, indicating potential therapeutic applications .

- Enzyme Interaction Studies : Another research effort focused on how this compound interacts with various enzymes involved in metabolic pathways. The findings suggested that it could modulate enzyme activity, providing insights into its role in biochemical processes .

Comparative Table of Biological Activity

| Application Area | Description | Impact on Research |

|---|---|---|

| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs | Enhanced drug efficacy and specificity |

| Peptide Synthesis | Protecting group for amino acids in SPPS | Increased yield and purity |

| Biochemical Research | Study of enzyme interactions and metabolic pathways | Improved understanding of biological systems |

| Material Science | Development of materials with improved properties | Innovations in drug delivery systems |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc protection for the amine group. The hydroxyl group on the piperidine ring may require temporary protection (e.g., tert-butyl or trityl groups) during coupling to avoid side reactions . Purification via reverse-phase HPLC (≥97% purity) and characterization by / NMR are critical to confirm stereochemical integrity. Optical rotation data (e.g., in DMF) should align with literature values for (2S,4S) configuration .

Q. How should researchers characterize this compound to confirm its structural and chemical identity?

- Key Techniques :

- NMR Spectroscopy : Analyze and spectra for diagnostic peaks (e.g., Fmoc aromatic protons at 7.3–7.7 ppm, piperidine ring protons at 3.0–4.5 ppm) .

- Mass Spectrometry : ESI-MS should match the molecular weight (367.4 g/mol, ) .

- HPLC : Use a C18 column with acetonitrile/water gradients to verify purity (≥97%) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Guidelines : Store at 0–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as the hydroxyl group may participate in hydrolysis or oxidation . Pre-dried solvents (e.g., DMF, DCM) are recommended for stock solutions to prevent degradation.

Q. What solvents are suitable for dissolving this compound, and how can solubility challenges be addressed?

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. For in vitro assays, prepare stock solutions in DMSO (10–25 mM) and dilute with buffered aqueous media to ≤1% DMSO . Vortexing or mild heating (30–40°C) may aid dissolution.

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Although classified as non-hazardous, avoid skin/eye contact due to potential irritancy from the Fmoc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.